Cas no 2299472-24-3 (2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride)

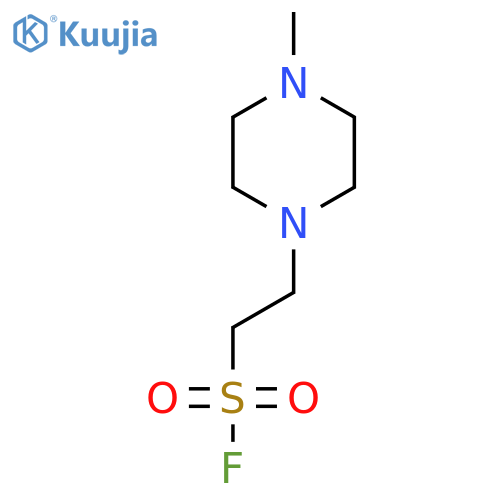

2299472-24-3 structure

商品名:2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride

- 2299472-24-3

- EN300-1583154

-

- インチ: 1S/C7H15FN2O2S/c1-9-2-4-10(5-3-9)6-7-13(8,11)12/h2-7H2,1H3

- InChIKey: ZVUIKGPFNOPWPS-UHFFFAOYSA-N

- ほほえんだ: S(CCN1CCN(C)CC1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 210.08382706g/mol

- どういたいしつりょう: 210.08382706g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 49Ų

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1583154-0.5g |

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |

2299472-24-3 | 0.5g |

$1069.0 | 2023-05-25 | ||

| Enamine | EN300-1583154-10.0g |

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |

2299472-24-3 | 10g |

$4791.0 | 2023-05-25 | ||

| Enamine | EN300-1583154-1000mg |

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |

2299472-24-3 | 1000mg |

$1113.0 | 2023-09-24 | ||

| Enamine | EN300-1583154-250mg |

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |

2299472-24-3 | 250mg |

$1024.0 | 2023-09-24 | ||

| Enamine | EN300-1583154-500mg |

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |

2299472-24-3 | 500mg |

$1069.0 | 2023-09-24 | ||

| Enamine | EN300-1583154-0.1g |

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |

2299472-24-3 | 0.1g |

$980.0 | 2023-05-25 | ||

| Enamine | EN300-1583154-1.0g |

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |

2299472-24-3 | 1g |

$1113.0 | 2023-05-25 | ||

| Enamine | EN300-1583154-5000mg |

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |

2299472-24-3 | 5000mg |

$3231.0 | 2023-09-24 | ||

| Enamine | EN300-1583154-10000mg |

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |

2299472-24-3 | 10000mg |

$4791.0 | 2023-09-24 | ||

| Enamine | EN300-1583154-2.5g |

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride |

2299472-24-3 | 2.5g |

$2185.0 | 2023-05-25 |

2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride 関連文献

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

2299472-24-3 (2-(4-methylpiperazin-1-yl)ethane-1-sulfonyl fluoride) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量